(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
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Description
(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea is a useful research compound. Its molecular formula is C19H22N4O2S2 and its molecular weight is 402.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Research has demonstrated the synthesis of various substituted pyridine derivatives, including those with thiazolopyridine and thiophene moieties, showing significant analgesic and antiparkinsonian activities. These compounds were synthesized using starting materials like 2-chloro-6-ethoxy-4-acetylpyridine, leading to derivatives with potential pharmacological applications (Amr, Maigali, & Abdulla, 2008). Similarly, the facile synthesis of 2-aminothiazolo[5,4-b]pyridines from thioureidopyridines and thioureidobenzenes indicates versatile methodologies for creating compounds with varied biological activities (Hae-Young Park Choo et al., 2005).
Antimicrobial and Anti-inflammatory Properties
Novel thiophene-based heterocycles, incorporating a thiophene moiety, have been synthesized with demonstrated antimicrobial potential. These compounds showed significant efficacy against various microbial strains, highlighting their potential in developing new antimicrobial agents (Mabkhot et al., 2016). Additionally, urea and thiourea derivatives based on heterocyclic phosphorus compounds have been synthesized, showing promising anti-inflammatory and antimicrobial activities. Their interaction with cyclooxygenase isoenzyme (COX-2) suggests a potential mechanism of action for their pharmacological effects (Devineni et al., 2016).
Structural and Molecular Recognition Studies
Studies on acyclic molecules containing amides, ureas, and pyrrole groups have shown their effectiveness as selective anion-binding agents. Such molecules demonstrate the ability to interact with anions through structural chemistry, highlighting their potential applications in molecular recognition processes (Gale, 2006).
Properties
IUPAC Name |
1-cyclopentyl-3-[5-[(E)-3-thiophen-2-ylprop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S2/c24-17(8-7-14-6-3-11-26-14)23-10-9-15-16(12-23)27-19(21-15)22-18(25)20-13-4-1-2-5-13/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H2,20,21,22,25)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLJUEABFFCARX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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